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molecular formula C4H2FIN2 B1315968 2-Fluoro-3-iodopyrazine CAS No. 206278-26-4

2-Fluoro-3-iodopyrazine

Cat. No. B1315968
M. Wt: 223.97 g/mol
InChI Key: ZGDOFCZYQIJHRG-UHFFFAOYSA-N
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Patent
US08637500B2

Procedure details

In an oven-dried flask were charged 2-fluoro-3-iodopyrazine (0.829 g, 3.70 mmol), 1,1′-bis(diphenylphosphino)ferrocene]dichloride palladium(ii)complex with dichloramethane (0.091 g, 0.111 mmol), copper(i) iodide (0.042 g, 0.222 mmol), and DMA (3 mL). The resulting mixture was degassed with alternating vacuum/nitrogen purges. The (1-(tert-butoxycarbonyl)piperidin-4-yl)zinc(II) iodide (1.951 g, 5.18 mmol) solution from previous step was filtered into the mixture. It was degassed one more time and then heated to 80° C. with stirring for 16 h. After cooling to RT, the reaction mixture was treated with methyl tert-butylether (13 ml) and 1 N NH4Cl (13 ml). The organic layer was partitioned between EtOAc and 1 N NH4Cl and the aqueous layer was back extracted with EtOAc (2 x). The combined organic layer was washed with water, brine, dried (Na2SO4) and concentrated. The crude material was chromatographed through a Redi-Sep pre-packed silica gel column (40 g), eluting with a gradient of 0% to 20% EtOAc in hexane, to provide tert-butyl 4-(3-fluoropyrazin-2-yl)piperidine-1-carboxylate as orange oil. MS (ESI, pos. ion) m/z: 226.0 (M−56).
Quantity
0.829 g
Type
reactant
Reaction Step One
[Compound]
Name
dichloride palladium(ii)complex
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
copper(i) iodide
Quantity
0.042 g
Type
catalyst
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
(1-(tert-butoxycarbonyl)piperidin-4-yl)zinc(II) iodide
Quantity
1.951 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7](I)=[N:6][CH:5]=[CH:4][N:3]=1.[I-].[C:10]([O:14][C:15]([N:17]1[CH2:22][CH2:21][CH:20]([Zn+])[CH2:19][CH2:18]1)=[O:16])([CH3:13])([CH3:12])[CH3:11]>C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].[Cu]I.CC(N(C)C)=O>[F:1][C:2]1[C:7]([CH:20]2[CH2:21][CH2:22][N:17]([C:15]([O:14][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:16])[CH2:18][CH2:19]2)=[N:6][CH:5]=[CH:4][N:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0.829 g
Type
reactant
Smiles
FC1=NC=CN=C1I
Name
dichloride palladium(ii)complex
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
Name
copper(i) iodide
Quantity
0.042 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
(1-(tert-butoxycarbonyl)piperidin-4-yl)zinc(II) iodide
Quantity
1.951 g
Type
reactant
Smiles
[I-].C(C)(C)(C)OC(=O)N1CCC(CC1)[Zn+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was degassed
CUSTOM
Type
CUSTOM
Details
It was degassed one more time
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
ADDITION
Type
ADDITION
Details
the reaction mixture was treated with methyl tert-butylether (13 ml) and 1 N NH4Cl (13 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was partitioned between EtOAc and 1 N NH4Cl
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was back extracted with EtOAc (2 x)
WASH
Type
WASH
Details
The combined organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was chromatographed through a Redi-Sep pre-packed silica gel column (40 g)
WASH
Type
WASH
Details
eluting with a gradient of 0% to 20% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC=1C(=NC=CN1)C1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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